(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone
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Overview
Description
(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone is a spirocyclic compound that features a unique structural motif combining a bromophenyl group and an oxaspiroheptane ring system. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization under basic conditions . The intermediate N-tosylated spiro compound is then deprotected using magnesium turnings in methanol, and the final product is isolated as an oxalate salt .
Industrial Production Methods
The use of sulfonic acid salts instead of oxalate salts can improve the stability and solubility of the product, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Oxone®, formic acid, and magnesium turnings. Reaction conditions typically involve room temperature or mild heating, depending on the specific transformation desired .
Major Products Formed
Major products formed from the reactions of this compound include oxidative cyclization products and substituted derivatives of the bromophenyl group .
Scientific Research Applications
(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone has several scientific research applications:
Chemical Biology: Its unique spirocyclic structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industrial Chemistry: The compound’s stability and solubility properties make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone involves its interaction with specific molecular targets, such as the His194 residue of NQO1. The compound’s spirocyclic structure and hydrogen bonding capacity enable efficient binding to the active site of the enzyme, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound that serves as a building block for various drug candidates.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar applications in medicinal chemistry.
Uniqueness
(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone is unique due to its combination of a bromophenyl group and an oxaspiroheptane ring system, which imparts distinct chemical and biological properties. Its ability to target specific enzymes and its potential for various chemical transformations make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(4-bromophenyl)-(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone |
InChI |
InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)11(15)14-6-5-12(14)7-16-8-12/h1-4H,5-8H2 |
InChI Key |
ZPYFSUDHUDJPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C12COC2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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